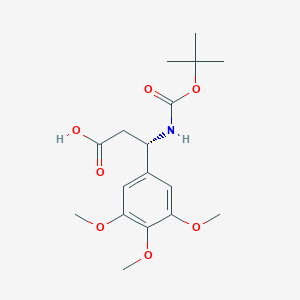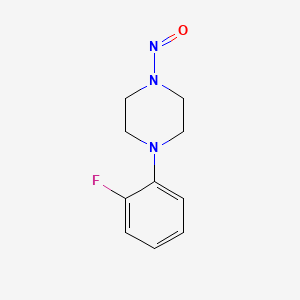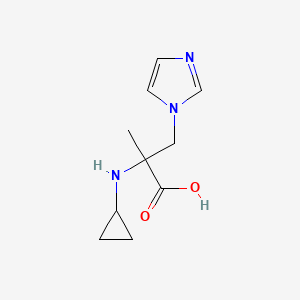
1-((4-Ethylcyclohexyl)methyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Ethylcyclohexyl)methyl)piperazine is a chemical compound with the molecular formula C13H26N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethylcyclohexyl)methyl)piperazine can be achieved through several methods. One common approach involves the reaction of 4-ethylcyclohexylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
化学反応の分析
Types of Reactions
1-((4-Ethylcyclohexyl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where alkyl or aryl groups can be introduced using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride, under reflux conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced piperazine derivatives.
Substitution: Alkylated or arylated piperazine derivatives.
科学的研究の応用
1-((4-Ethylcyclohexyl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-((4-Ethylcyclohexyl)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-((4-Ethylcyclohexyl)methyl)piperazine can be compared with other similar compounds, such as:
1-(Cyclohexylmethyl)piperazine: Lacks the ethyl group on the cyclohexyl ring, which may affect its chemical reactivity and biological activity.
1-(4-Methylcyclohexylmethyl)piperazine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-(4-Phenylcyclohexylmethyl)piperazine: The presence of a phenyl group introduces aromaticity, which can significantly alter its chemical and biological properties.
特性
分子式 |
C13H26N2 |
|---|---|
分子量 |
210.36 g/mol |
IUPAC名 |
1-[(4-ethylcyclohexyl)methyl]piperazine |
InChI |
InChI=1S/C13H26N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h12-14H,2-11H2,1H3 |
InChIキー |
YAEZQSHBIDDRBH-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)CN2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


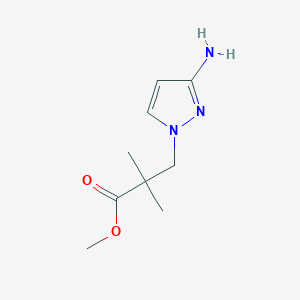
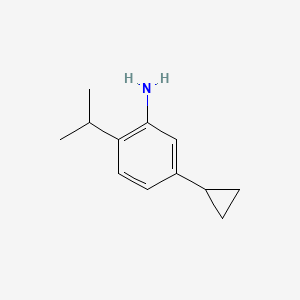

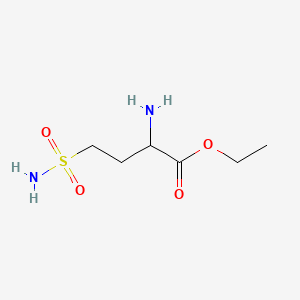
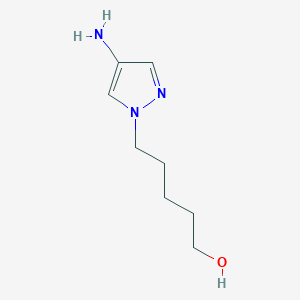

![Methyl 4-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B13628320.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
